molecular formula C10H8ClNO2S B13303506 6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13303506
M. Wt: 241.69 g/mol
InChI Key: XSNFQVMEPWJNKL-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups at the 3rd and 4th positions, and a carboxylic acid group at the 2nd position of the thieno[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.

    Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.

    Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
  • Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The combination of the thieno[2,3-b]pyridine core with specific substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8ClNO2S/c1-4-3-6(11)12-9-7(4)5(2)8(15-9)10(13)14/h3H,1-2H3,(H,13,14)

InChI Key

XSNFQVMEPWJNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)C)Cl

Origin of Product

United States

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